(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one

Catalog No.
S15748043
CAS No.
M.F
C6H12O6
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one

Product Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5+1

InChI Key

BJHIKXHVCXFQLS-NTSFQPHGSA-N

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@H]([13C@H]([C@@H](C(=O)CO)O)O)O)O

(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, commonly referred to as a hexose derivative, is a carbohydrate compound characterized by the presence of five hydroxyl groups and a ketone functional group. The molecular formula is C6H12O6C_6H_{12}O_6 with a molecular weight of approximately 180.16 g/mol. This compound is notable for its stereochemistry, specifically the configuration at positions 3, 4, and 5, which are designated as S (sinister) and R (rectus) respectively. It is often utilized in various biochemical applications due to its structural properties and reactivity.

The chemical behavior of (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one is primarily influenced by its multiple hydroxyl groups and the ketone functional group. It can undergo several reactions:

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds or acids.
  • Reduction: The ketone functional group can be reduced to form an alcohol.
  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Glycosidic Bond Formation: In carbohydrate chemistry, this compound can participate in glycosidic bond formation with other sugars or alcohols.

These reactions are critical for its role in metabolic pathways and synthetic applications.

(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one exhibits various biological activities. It has been studied for its potential role as a:

  • Prebiotic: Supporting the growth of beneficial gut bacteria.
  • Antioxidant: Scavenging free radicals and reducing oxidative stress.
  • Metabolic Intermediate: Participating in glycolysis and other metabolic pathways.

Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to interact with biological macromolecules.

Several synthesis methods exist for producing (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation from simpler sugars or sugar derivatives.
  • Chemical Synthesis: Starting from glucose or other hexoses through selective reduction and oxidation reactions.
  • Microbial Fermentation: Employing microorganisms that can convert substrates into this compound through fermentation processes.

These methods allow for the production of this compound in various purities and yields depending on the desired application.

The applications of (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one span several fields:

  • Food Industry: Used as a sweetener or flavor enhancer due to its sugar-like properties.
  • Pharmaceuticals: Acts as an excipient or active ingredient in drug formulations.
  • Cosmetics: Incorporated into formulations for its moisturizing properties.

Its versatility makes it valuable across diverse industrial sectors.

Interaction studies involving (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one focus on its interactions with various biological molecules:

  • Protein Binding: Investigating how this compound binds to proteins can reveal insights into its biological mechanisms.
  • Enzyme Inhibition/Activation: Studies assess whether it acts as an inhibitor or activator of key metabolic enzymes.
  • Cellular Uptake: Understanding how cells absorb this compound helps elucidate its bioavailability and efficacy.

These studies are crucial for determining its potential therapeutic uses.

Several compounds share structural similarities with (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
D-glucoseC6H12O6Primary energy source in living organisms; exists in cyclic form.
D-fructoseC6H12O6A ketohexose; sweeter than glucose; involved in energy metabolism.
D-galactoseC6H12O6An epimer of glucose; important in lactose metabolism.
(2R,3S,4R) -2-hydroxy-3-methylpentane-1-oneC6H12O6Contains a similar ketone structure but differs in stereochemistry and substitution patterns.

The uniqueness of (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one lies in its specific stereochemical configuration and the arrangement of hydroxyl groups which influence its reactivity and biological activity compared to these similar compounds.

XLogP3

-3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

181.06674293 g/mol

Monoisotopic Mass

181.06674293 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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